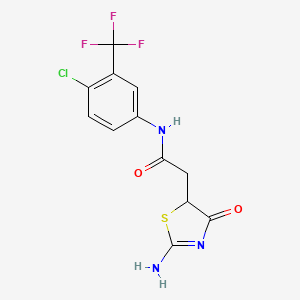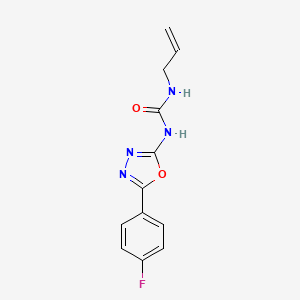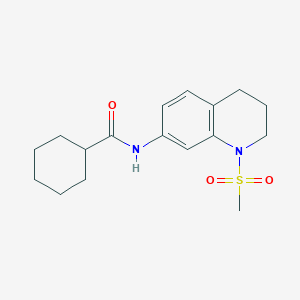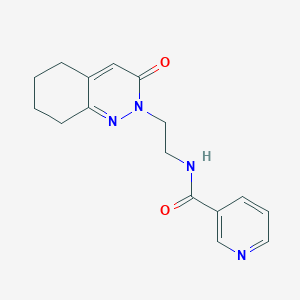
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide is an organic compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound features a nicotinamide moiety linked through an ethyl bridge to a tetrahydrocinnolinone core, offering a unique structural framework for its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Formation:
The synthesis starts with the preparation of 3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl ethylamine. This can be achieved via cyclization of appropriate dinitrile precursors under acidic conditions.
Cyclization conditions often involve heating in a high boiling solvent like xylene with acidic catalysts.
Nicotinamide Coupling:
The amine intermediate then reacts with nicotinic acid derivatives in the presence of coupling agents like carbodiimides.
Typical reaction solvents include dichloromethane or acetonitrile, with reaction temperatures kept at or below room temperature to prevent decomposition.
Industrial Production Methods: Industrial synthesis may adapt the laboratory methods with optimizations for scale, yield, and cost-effectiveness, often involving continuous flow chemistry and more environmentally benign catalysts.
化学反应分析
Types of Reactions:
Oxidation:
The tetrahydrocinnolinone core can undergo oxidation under standard conditions with agents like potassium permanganate or chromium trioxide, leading to oxidized derivatives that can further expand its chemical utility.
Reduction:
Reduction reactions can convert the ketone functionality into hydroxyl groups using hydride donors like sodium borohydride or lithium aluminum hydride, creating alcohol derivatives.
Substitution:
The nicotinamide moiety is reactive to electrophilic substitution due to its aromatic nature, enabling functionalization through halogenation or alkylation.
Common Reagents and Conditions:
Reactions typically involve aqueous or organic solvents like ethanol, THF, or DMF, depending on the desired transformation.
Temperatures for these reactions vary from room temperature to reflux conditions, tailored to specific reactivity requirements.
Major Products:
Products range from alcohol derivatives, further oxidized species, and functionalized nicotinamide frameworks, each expanding the compound's potential application.
科学研究应用
Chemistry:
Utilized as a versatile intermediate in organic synthesis due to its multi-functional nature, enabling various derivative syntheses.
Biology:
Investigated for potential enzymatic inhibition or activation due to its structural mimicry of biologically active nicotinamide compounds.
Medicine:
Explored for pharmacological activities such as anti-inflammatory, anti-cancer, or neuroprotective effects due to the nicotinamide framework's bioactivity.
Potential therapeutic agent or drug candidate in various preclinical studies.
Industry:
Application in the synthesis of advanced materials or specialty chemicals, leveraging its unique structural properties.
作用机制
Comparison:
Compared to compounds like N-(2-(3-oxo-4,5-dihydroquinolin-2(1H)-yl)ethyl)nicotinamide or N-(2-(3-oxo-4,5,6,7-tetrahydro-1H-isoindol-2-yl)ethyl)nicotinamide, our compound offers a unique blend of structural features.
Its specific combination of the tetrahydrocinnolinone core with a nicotinamide group provides unique steric and electronic characteristics, potentially leading to different reactivities and biological activities.
相似化合物的比较
N-(2-(3-oxo-4,5-dihydroquinolin-2(1H)-yl)ethyl)nicotinamide
N-(2-(3-oxo-4,5,6,7-tetrahydro-1H-isoindol-2-yl)ethyl)nicotinamide
N-(2-(3-oxo-1,2,3,4-tetrahydroquinolin-2(1H)-yl)ethyl)nicotinamide
属性
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15-10-12-4-1-2-6-14(12)19-20(15)9-8-18-16(22)13-5-3-7-17-11-13/h3,5,7,10-11H,1-2,4,6,8-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBLJDVQCQZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
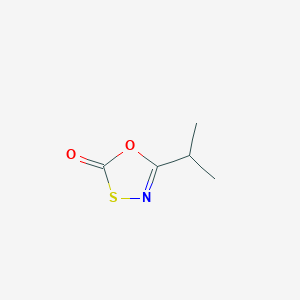
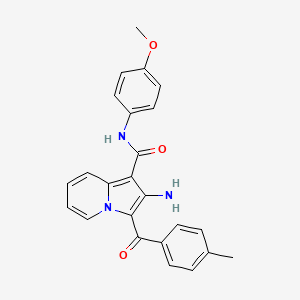
![Ethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2928275.png)
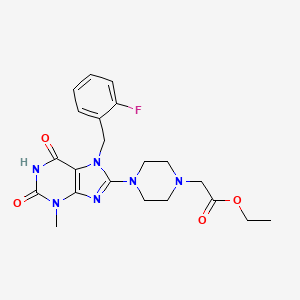



![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)
![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928284.png)
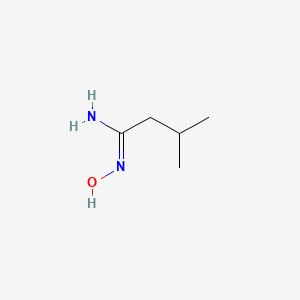
![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate](/img/structure/B2928287.png)
